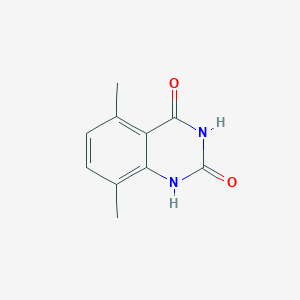5,8-Dimethylquinazoline-2,4(1H,3H)-dione
CAS No.: 62484-21-3
Cat. No.: VC19461782
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62484-21-3 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 5,8-dimethyl-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(13)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,13,14) |
| Standard InChI Key | RIRKSQSHEAGDGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)C)NC(=O)NC2=O |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 5,8-dimethylquinazoline-2,4(1H,3H)-dione consists of a bicyclic system featuring a benzene ring fused to a pyrimidinedione moiety. The methyl substituents at positions 5 and 8 introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds, such as 3,8-dimethylquinazoline-2,4(1H,3H)-dione, reveal near-planar arrangements of non-hydrogen atoms, with root-mean-square deviations as low as 0.016 Å . Hydrogen bonding between N–H and carbonyl oxygen atoms facilitates dimer formation, while π–π stacking interactions (centroid distances ≈ 3.6 Å) stabilize crystalline architectures .
Table 1: Key Chemical Identifiers of 5,8-Dimethylquinazoline-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| CAS Number | 136764-92-6 |
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 5,8-Dimethylquinazoline-2,4-dione |
| Synonyms | SCHEMBL6669696, DTXSID50741436 |
Synthetic Routes and Optimization
While explicit protocols for synthesizing 5,8-dimethylquinazoline-2,4(1H,3H)-dione are scarce, methodologies for analogous quinazolinones provide actionable insights. A common approach involves cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, Feng et al. (2010) synthesized 3,8-dimethylquinazoline-2,4(1H,3H)-dione via refluxing methylanthranilate with urea in acetic acid, achieving yields of 68–72% . Alternative routes employ:
-
Microwave-assisted synthesis to reduce reaction times.
-
Metal-catalyzed cross-coupling for introducing substituents.
-
Solid-phase synthesis for high-throughput library generation.
Recent advances emphasize green chemistry principles, such as solvent-free conditions or ionic liquid media, to enhance sustainability .
Physicochemical Properties and Characterization
Table 2: Spectroscopic Data for Quinazolinone Derivatives
| Technique | Key Features |
|---|---|
| IR Spectroscopy | Strong absorptions at 1700–1750 cm⁻¹ (C=O stretches) |
| ¹H NMR | Singlets for methyl groups (δ 2.3–2.6 ppm) |
| ¹³C NMR | Carbonyl signals at δ 160–165 ppm |
| EI-MS | Molecular ion peak at m/z 190.1 [M]⁺ |
Biological Activities and Mechanistic Insights
Although direct studies on 5,8-dimethylquinazoline-2,4(1H,3H)-dione are sparse, its structural analogs exhibit diverse bioactivities:
Insecticidal Applications
The title compound’s structural relative, 3,8-dimethylquinazoline-2,4(1H,3H)-dione, serves as an intermediate in synthesizing potent insecticides targeting chitin synthesis pathways . Methyl groups likely improve bioavailability by modulating hydrophobicity.
Anticancer and Anti-inflammatory Effects
Quinazolinones inhibit kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2), suggesting utility in oncology and inflammation management. Molecular docking studies predict favorable interactions with ATP-binding pockets .
Comparative Analysis with Analogous Derivatives
Table 3: Structural and Functional Comparison of Quinazoline Derivatives
The position and nature of substituents critically influence bioactivity. For example, iodine at C5 enhances electrophilicity, enabling nucleophilic substitution reactions, while methyl groups at C5/C8 may sterically hinder enzyme interactions.
Future Perspectives and Research Directions
-
Activity Profiling: Systematic evaluation of 5,8-dimethylquinazoline-2,4(1H,3H)-dione against microbial, cancer, and inflammatory targets.
-
Structure-Activity Relationships (SAR): Synthesis of analogs with varied substituents (e.g., halogens, hydroxyl groups) to optimize potency.
-
Drug Delivery Systems: Encapsulation in nanoparticles or liposomes to improve pharmacokinetics.
-
Computational Modeling: Molecular dynamics simulations to predict binding modes and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume